![molecular formula C9H6F3N3S B2379155 3-[3-(Trifluorometil)fenil]-1,2,4-tiadiazol-5-amina CAS No. 1153977-59-3](/img/structure/B2379155.png)

3-[3-(Trifluorometil)fenil]-1,2,4-tiadiazol-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

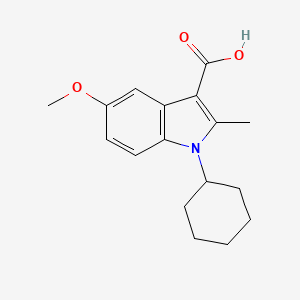

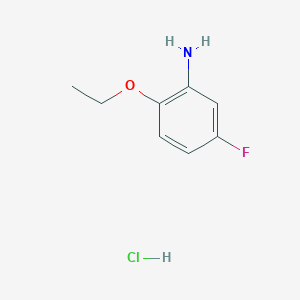

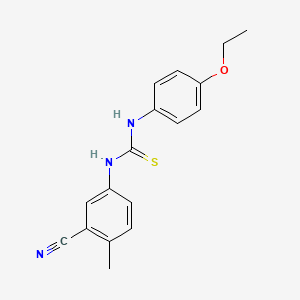

The synthesis of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been reported in the literature . For instance, 1-Substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .Molecular Structure Analysis

The molecular structure of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been studied . For example, the structure of “Phenol, 3-(trifluoromethyl)-” has been analyzed .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” have been studied . For example, the reaction of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” have been analyzed . For example, trifluoromethyl ketones (TFMKs) are valuable synthetic targets due to their unique physicochemical properties .Aplicaciones Científicas De Investigación

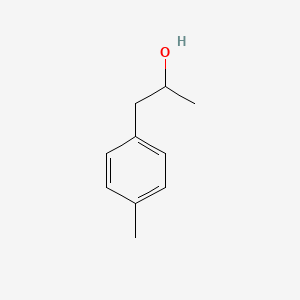

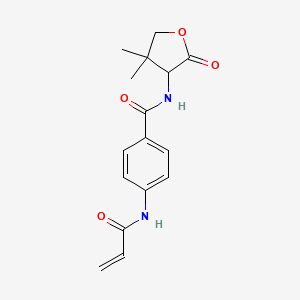

- Cinacalcet (I): Este compuesto es un fármaco calcimimético aprobado para tratar el hiperparatiroidismo secundario en pacientes con enfermedad renal crónica e hipercalcemia en aquellos con carcinoma paratiroideo. Actúa imitando la acción del calcio en los tejidos, regulando la secreción de la hormona paratiroidea .

- Actividad similar a la giberelina: Un derivado de este compuesto (1-(3-bromofeniletil)-3-[3-(trifluorometil)fenil]tiourea) exhibió mayor actividad promotora que la giberelina A3 en la promoción de la elongación del hipocótilo de Arabidopsis thaliana y la germinación del arroz .

- Inhibidores selectivos de la recaptación de serotonina (ISRS): La incorporación de un grupo trifluorometil en la posición para del anillo fenólico aumenta la potencia de los ISRS, como la inhibición de la captación de 5-hidroxitriptamina (5-HT) .

- Materiales huésped para diodos orgánicos emisores de luz (OLED): Algunos derivados de este compuesto poseen alta estabilidad térmica y niveles de energía fronterizos adecuados, lo que los convierte en posibles materiales huésped para OLED azules .

- Reacciones en cascada: La síntesis de 3-(3-trifluorometilfenil)propanal implica una reacción de acoplamiento cruzado de Mizoroki–Heck seguida de hidrogenación. Las especies de paladio se recuperan de manera eficiente, y las condiciones de microondas reducen los tiempos de reacción sin afectar el rendimiento .

Farmacéuticos y desarrollo de fármacos

Agroquímicos y regulación del crecimiento vegetal

Química medicinal y diseño de fármacos

Ciencia de materiales y electrónica orgánica

Catálisis y química sintética

Proceso mejorado para la síntesis de 3-(3-trifluorometilfenil)propanal para una producción más sostenible de Cinacalcet HCl Diseño, síntesis y actividad similar a la giberelina de nuevos derivados de 1-sustituidos de tiourea Fármacos aprobados por la FDA que contienen el grupo trifluorometil: una revisión Síntesis y propiedades de electroluminiscencia de antracenos sustituidos con 3-(trifluorometil)fenil

Safety and Hazards

Direcciones Futuras

The development of new compounds with a trifluoromethyl group is an important research direction due to their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Mecanismo De Acción

Target of Action

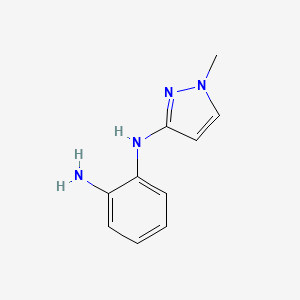

It is known that similar compounds target theTyrosine-protein kinase Lck in humans .

Mode of Action

It is likely that it interacts with its target protein, possibly through hydrogen bonding or other non-covalent interactions, leading to changes in the protein’s function .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

It is known that similar compounds have poor water solubility, which may affect their bioavailability .

Result of Action

Similar compounds have been found to have various biological activities, indicating that they may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by exposure to light, heat, or certain chemicals . Furthermore, its efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTKEOPQVLVNRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153977-59-3 |

Source

|

| Record name | 3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)

![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)